REACTION_CXSMILES
|
[CH:1]1([CH2:4][N:5]2[CH:9]=[CH:8][C:7]([CH2:10][N:11]3C(=O)C4C(=CC=CC=4)C3=O)=[N:6]2)[CH2:3][CH2:2]1.O.NN>C1COCC1.C(O)C.C(OC)(C)(C)C>[CH:1]1([CH2:4][N:5]2[CH:9]=[CH:8][C:7]([CH2:10][NH2:11])=[N:6]2)[CH2:2][CH2:3]1 |f:1.2|
|
Name
|
2-((1-(cyclopropylmethyl)-1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)CN1N=C(C=C1)CN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
phtalyl hydrazide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The white suspension was stirred for 20 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude material was purified by flash chromatography (amino phase, 12 g, 0% to 100% ethyl acetate in heptane)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN1N=C(C=C1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 197 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |